molecular formula C21H18N6O3S B2853437 Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 868968-86-9

Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

Cat. No.: B2853437
CAS No.: 868968-86-9
M. Wt: 434.47
InChI Key: JPZMKZLINAFRAR-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C21H18N6O3S and its molecular weight is 434.47. The purity is usually 95%.
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Biological Activity

Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a complex compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications.

The synthesis of this compound typically involves multi-step reactions starting from precursors like 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester. The compound can be synthesized through methods such as microwave-assisted synthesis for improved yields and shorter reaction times .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, which disrupts their normal functions .

Enzyme Inhibition

  • Carbonic Anhydrase : Plays a crucial role in maintaining acid-base balance and is a target for various therapeutic agents.
  • Cholinesterase : Involved in neurotransmission; inhibition can lead to increased levels of acetylcholine, affecting cognitive functions.

Biological Activities

This compound exhibits several biological activities:

1. Antimicrobial Activity

  • The compound has demonstrated significant antibacterial properties against a range of pathogens including Staphylococcus aureus and Escherichia coli. Studies have reported minimum inhibitory concentrations (MICs) as low as 0.125–8 μg/mL for related triazole compounds .

2. Anticancer Properties

  • Various derivatives of triazoles have shown cytotoxic effects against cancer cell lines. For instance, compounds similar in structure have exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), indicating potential for further development as anticancer agents .

3. Anti-inflammatory Effects

Case Studies and Research Findings

Several studies highlight the biological potential of triazole derivatives:

StudyFindings
Barbuceanu et al. (2020)Reported significant antibacterial activity of triazole derivatives against drug-resistant strains .
PMC Review (2020)Summarized pharmacological profiles showing that 1,2,4-triazoles possess antifungal, antibacterial, and anticancer activities .
ACS Publications (2015)Identified cytotoxic effects of triazole derivatives against MCF-7 cells with promising safety profiles against normal cells .

Properties

IUPAC Name

ethyl 4-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3S/c1-2-30-21(29)14-5-7-16(8-6-14)23-18(28)13-31-19-10-9-17-24-25-20(27(17)26-19)15-4-3-11-22-12-15/h3-12H,2,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZMKZLINAFRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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